molecular formula C16H20N4O4 B153291 tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate CAS No. 288251-87-6

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B153291
CAS No.: 288251-87-6
M. Wt: 332.35 g/mol
InChI Key: GGHJQNYGQBUGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20N4O4 and a molecular weight of 332.36 g/mol . It is a piperazine derivative that features a tert-butyl ester group, a cyano group, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(2-cyano-4-nitrophenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions include amino derivatives, amine derivatives, and carboxylic acids .

Scientific Research Applications

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the cyano and nitro groups in this compound makes it unique, as these groups can engage in specific interactions that are not possible with other derivatives .

Properties

IUPAC Name

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJQNYGQBUGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623622
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-87-6
Record name 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-nitrobenzonitrile (500 mg, 3.0 mmol) in ethanol (35 mL) was treated with potassium carbonate (420 mg, 3.0 mmol) and piperazine-1-carboxylic acid tert-butyl ester (560 mg, 3.0 mmol). The reaction mixture was stirred at 80° C. for 1 h, then cooled and partitioned between ethyl acetate and water. The organic layer was then collected, dried over sodium sulfate, filtered and evaporated to a yellow residue. Purification using flash chromatography yielded 4-(2-cyano-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (590 mg, 59% yield) as a bright yellow solid. HRMS calcd for C16H20N4O4 (M+Na) 355.1377, obsd 355.1376.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.